1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that features both a triazole and a pyrazole ring. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include solvents like DMSO or DMF and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can interact with metal ions, enzymes, and receptors, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in click chemistry.
BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.
Uniqueness
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual triazole and pyrazole structure, which provides a versatile platform for various chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-6(9-11-12)5-13-3-2-7(8)10-13/h2-4H,5H2,1H3,(H2,8,10) |
InChI Key |
AIIBOFMFHFTJMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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